molecular formula C13H17N5O2 B8107728 3-(1,4-Dimethylpiperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

3-(1,4-Dimethylpiperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Cat. No.: B8107728
M. Wt: 275.31 g/mol
InChI Key: GPFLWCSBOMWMNR-UHFFFAOYSA-N
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Description

3-(1,4-Dimethylpiperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a heterocyclic compound that features a triazolo-pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,4-Dimethylpiperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable triazole precursor in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile, and catalysts like palladium on carbon or copper iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can lead to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(1,4-Dimethylpiperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

3-(1,4-Dimethylpiperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1,4-Dimethylpiperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,4-Dimethylpiperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid
  • 3-(1,4-Dimethylpiperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid

Uniqueness

3-(1,4-Dimethylpiperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is unique due to its specific triazolo-pyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents with potentially improved efficacy and selectivity compared to similar compounds.

Properties

IUPAC Name

3-(1,4-dimethylpiperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c1-16-5-6-17(2)10(8-16)12-15-14-11-4-3-9(13(19)20)7-18(11)12/h3-4,7,10H,5-6,8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFLWCSBOMWMNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(C1)C2=NN=C3N2C=C(C=C3)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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